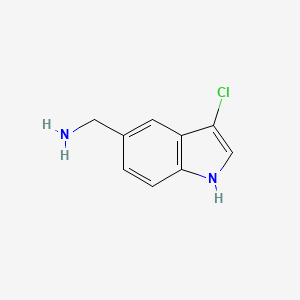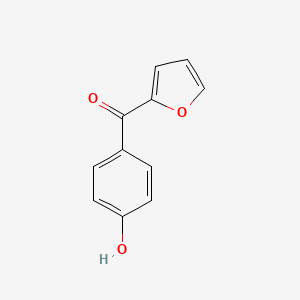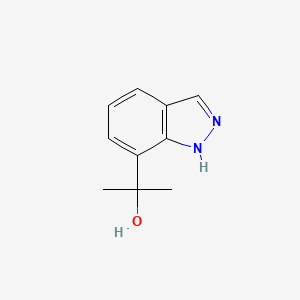
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Bromination and Methoxylation: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the thiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, ammonia, or thiourea.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Applications De Recherche Scientifique
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine, quinine, and quinacrine.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and ritonavir.
Uniqueness
8-Bromo-7-methoxy-2-(thiazol-2-yl)quinolin-4-ol is unique due to the combination of the quinoline and thiazole rings, along with the specific substituents (bromine and methoxy groups). This unique structure may confer distinct chemical and biological properties compared to other quinoline or thiazole derivatives.
Propriétés
Numéro CAS |
923289-32-1 |
|---|---|
Formule moléculaire |
C13H9BrN2O2S |
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
8-bromo-7-methoxy-2-(1,3-thiazol-2-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H9BrN2O2S/c1-18-10-3-2-7-9(17)6-8(13-15-4-5-19-13)16-12(7)11(10)14/h2-6H,1H3,(H,16,17) |
Clé InChI |
IPTCKFLDSHXCAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=NC=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)






![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)



